2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
4-Hydroxybenzo[e]-1,2,4-thiadiazine-1,1-dioxides are a widely found structural motif for pharmaceutical applications . They have an additional unique exocyclic N–O bond that is not accessible by conventional synthetic routes .
Synthesis Analysis
A versatile electrosynthesis for 4-hydroxybenzo[e]-1,2,4-thiadiazine-1,1-dioxides starting from easily accessible nitrobenzene sulfonamides has been reported . The electro-synthetic protocol is demonstrated on more than 40 diverse examples in up to 97% yield .Molecular Structure Analysis
These compounds contain a unique exocyclic N–O bond .Chemical Reactions Analysis
The synthesis involves the selective reduction to hydroxylamines and acid-catalyzed cyclization as key steps .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Potential Inhibitors : Derivatives similar to the compound have been synthesized and evaluated for their potential as inhibitors. For instance, derivatives have been explored for their inhibition capabilities against enzymes like 15-lipoxygenase, showcasing their potential in therapeutic applications (Asghari et al., 2016).
- Anticonvulsant Activity : Novel thiadiazoles, bearing resemblance in structure, have been synthesized and shown promising anticonvulsant activity. This highlights the therapeutic potential of such compounds in treating seizure disorders (Rajak et al., 2009).
- Antituberculosis and Cytotoxicity : Derivatives of 3-heteroarylthioquinoline, structurally related, were synthesized and demonstrated significant activity against Mycobacterium tuberculosis, offering insights into developing new antituberculosis agents (Chitra et al., 2011).
Synthesis and Chemical Properties
- Microwave-mediated Synthesis : Studies have focused on the efficient synthesis of heterocyclic compounds, including those containing thiadiazole units, under microwave conditions, indicating a methodological interest in the rapid development of such compounds (Darweesh et al., 2016).
Antioxidant Agents
- Synthesis of Antioxidant Agents : Triazolothiadiazine derivatives have been synthesized and evaluated for their antioxidant properties, suggesting the utility of such compounds in combating oxidative stress (Kaushik et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c24-18(23-12-10-22(11-13-23)15-6-2-1-3-7-15)14-27-19-20-16-8-4-5-9-17(16)28(25,26)21-19/h1-9H,10-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJWRXBZOWOZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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